Pyridine, 2-methoxy-, 1-oxide

Overview

Description

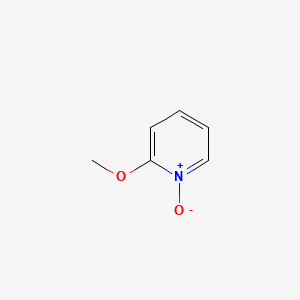

Pyridine, 2-methoxy-, 1-oxide is an organic compound with the molecular formula C₆H₇NO₂. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a methoxy group is attached to the second carbon atom of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2-methoxy-, 1-oxide typically involves the oxidation of 2-methoxypyridine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as titanium silicalite-1 (TS-1). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of magnetically recoverable catalysts has also been explored to facilitate the separation and reuse of catalysts, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methoxy-, 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more complex N-oxide derivatives.

Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents such as zinc dust and acetic acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of TS-1 catalyst.

Reduction: Zinc dust and acetic acid.

Substitution: Organolithium or organomagnesium reagents under anhydrous conditions.

Major Products:

Oxidation: Higher-order N-oxides.

Reduction: 2-methoxypyridine.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is utilized in creating various substituted pyridines and other nitrogen-containing heterocycles, which are essential in material science and organic synthesis.

2. Biology

- Precursor for Bioactive Molecules : Pyridine, 2-methoxy-, 1-oxide is employed as a precursor for synthesizing biologically active molecules, including antimicrobial and antiviral agents. Its N-oxide functionality enhances its reactivity and bioactivity, making it a valuable component in medicinal chemistry .

3. Medicine

- Pharmaceutical Development : Research has highlighted the potential of this compound in developing new pharmaceuticals with improved efficacy and reduced side effects. Its antibacterial properties have been documented, showing effectiveness against various bacterial strains, thereby contributing to the development of new treatments for infections .

Industrial Applications

1. Agrochemicals

- The compound is used in the production of agrochemicals, particularly as an intermediate in synthesizing pesticides and herbicides. Its chemical structure allows for modifications that enhance the efficacy of these products against pests.

2. Dyes and Pigments

- This compound is also utilized in the dye industry, where it acts as an intermediate for synthesizing various dyes and pigments due to its ability to participate in substitution reactions.

Case Study: Antibacterial Activity

A study demonstrated that pyridine oxide derivatives exhibit significantly higher antibacterial activity compared to their non-oxidized counterparts. The research indicated that these derivatives could synergistically enhance the antibacterial effects when combined with plant extracts rich in active components . This finding underscores the potential of this compound in developing synergistic therapeutic agents.

Case Study: Synthesis of New Derivatives

Research published on the synthesis of new derivatives of this compound revealed that modifications to its structure could lead to improved liquid crystalline properties and photophysical characteristics. These derivatives hold promise for applications in advanced materials such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of pyridine, 2-methoxy-, 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. This property makes it useful in studying oxidative stress and related cellular pathways. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Pyridine N-oxide: Lacks the methoxy group, making it less soluble in organic solvents.

2-Methoxypyridine: Does not have the N-oxide group, resulting in different reactivity and applications.

Pyridine, 2-hydroxy-, 1-oxide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties and uses.

Uniqueness: Pyridine, 2-methoxy-, 1-oxide is unique due to the presence of both the methoxy and N-oxide groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound in various scientific and industrial applications.

Biological Activity

Pyridine, 2-methoxy-, 1-oxide, also known as 2-methoxypyridine N-oxide, is a compound of significant interest in biological research due to its diverse biological activities. This article examines the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a pyridine ring with a methoxy group at the 2-position and an N-oxide functional group. The presence of these functional groups influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. This compound has shown potential against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 56 ± 0.5% |

| Escherichia coli | 55 ± 0.5% |

| Bacillus subtilis | Not determined |

These results indicate that pyridine derivatives can effectively inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antimicrobial agents .

Antiviral Properties

Research has highlighted the antiviral potential of pyridine compounds, particularly in the context of emerging viral infections such as COVID-19. This compound has been investigated for its ability to inhibit viral replication.

Case Study: Antiviral Activity Against SARS-CoV-2

In a study focusing on the antiviral properties of various pyridine derivatives, this compound was shown to exhibit significant inhibition of SARS-CoV-2 replication in vitro. The mechanism was linked to the compound's ability to interfere with viral entry into host cells .

Anticancer Activity

Pyridine compounds have also been explored for their anticancer properties. This compound has been investigated for its effects on cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 20 ± 3 |

| MCF-7 (breast cancer) | 15 ± 2 |

| A549 (lung cancer) | Not determined |

The data suggest that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential use in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Interactions : The N-oxide group can participate in nucleophilic addition reactions with biological macromolecules.

- Regioselective Hydroxylation : Studies have shown that certain bacterial strains can hydroxylate pyridine derivatives at specific positions, enhancing their biological activity .

- Metal Ion Complexation : The compound can form stable complexes with metal ions, influencing various biochemical pathways .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pyridine, 2-Methoxy-, 1-Oxide, and how are they experimentally determined?

- Methodological Answer : The pKa of this compound (2.05) is critical for understanding its acid-base behavior in aqueous solutions. This value is determined via potentiometric titration or UV-Vis spectroscopy under controlled pH conditions. Comparative analysis with structurally similar compounds (e.g., 2-Hydroxypyridine 1-oxide, pKa = -0.8) reveals the electronic effects of substituents on acidity . A table summarizing pKa values for pyridine derivatives can guide experimental design (Table 1, ).

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : While no peroxide-forming risk is explicitly documented for this compound, general safety protocols for pyridine derivatives include:

- Using inert atmospheres for reactions involving oxidizing agents.

- Regular testing for peroxides (e.g., iodide/acid tests) if stored long-term.

- Referencing EH&S guidelines for peroxide-forming chemicals (e.g., NRC Prudent Practices) . Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-Pyridinol-1-oxide) recommend using personal protective equipment (PPE) and consulting a physician upon exposure .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the methoxy group’s electronic effects on the pyridine ring.

- FTIR : Stretching vibrations for N-O (1250–1350 cm) and methoxy C-O (1050–1150 cm) provide structural confirmation.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced characterization may involve X-ray crystallography to resolve steric effects of the methoxy substituent .

Advanced Research Questions

Q. How does the methoxy substituent influence the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies on pyridine derivatives reveal that electron-donating groups (e.g., -OCH) enhance charge density on the pyridine ring, facilitating donor-acceptor interactions with metal surfaces. For this compound, Mulliken charge analysis and HOMO-LUMO calculations can quantify substituent effects. Experimental validation via cyclic voltammetry or corrosion inhibition assays (e.g., weight loss measurements in acidic media) may correlate computational findings with practical applications .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity in this compound systems?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT models (e.g., neglecting solvation shells). To address this:

- Conduct solvent-dependent studies (e.g., dielectric constant variation) to assess hydrogen bonding impacts, as shown in reorientational relaxation studies of pyridine in water .

- Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to integrate explicit solvent interactions.

- Validate with spectroscopic data (e.g., fluorescence quenching in polar solvents) .

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Methodological Answer : Reaction optimization via Design of Experiments (DoE) methodologies, such as Box-Behnken Design (BBD), is effective. For example, sulfonation reactions involving pyridine derivatives require careful control of:

- Temperature (e.g., 59°C optimal for sulfated polysaccharide synthesis ).

- Reagent ratios (e.g., chlorosulfonic acid:pyridine = 1:1 ).

- Reaction time (3 hours for maximal sulfur content ).

Response Surface Methodology (RSM) can model these parameters to maximize yield and purity.

Q. What role does this compound play in corrosion inhibition, and how is its efficacy quantified?

- Methodological Answer : Pyridine derivatives inhibit corrosion via adsorption on metal surfaces, forming protective films. For 2-Methoxy-, 1-Oxide derivatives:

- Electrochemical Methods : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency (%) and charge transfer resistance.

- Surface Analysis : SEM-EDS or AFM validates film formation and surface morphology changes.

- Computational Support : DFT-derived Fukui indices identify reactive sites for adsorption .

Properties

IUPAC Name |

2-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-4-2-3-5-7(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWWLAGHUMTSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174847 | |

| Record name | Pyridine, 2-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20773-98-2 | |

| Record name | NSC170821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.